molecular formula C17H16N4O2 B4473260 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea

Cat. No.: B4473260
M. Wt: 308.33 g/mol
InChI Key: LUWKDKUUXGTUSK-UHFFFAOYSA-N
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Description

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea is an organic compound that features a unique structure combining an oxadiazole ring with a phenylurea moiety

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some urea derivatives act as inhibitors of certain enzymes, while others might interact with biological receptors .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas such as medicine or agriculture, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea typically involves the formation of the oxadiazole ring followed by the introduction of the phenylurea group. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with an isocyanate to introduce the phenylurea group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the phenylurea moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-phenylurea
  • 3-(2-methylphenyl)-1-methyl-1-phenylurea
  • 3-(2-methylphenyl)propionic acid

Uniqueness

3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylurea is unique due to the presence of both the oxadiazole ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties that are not found in similar compounds. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-7-5-6-10-14(12)16-20-15(23-21-16)11-18-17(22)19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWKDKUUXGTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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